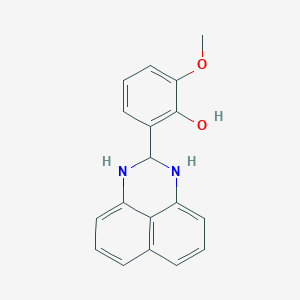![molecular formula C17H15ClFN3OS B15026883 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B15026883.png)
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno triazines. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a triazine ring, and a chlorofluorobenzyl group attached to the triazine ring. The presence of multiple functional groups in this compound makes it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride, which is a key intermediate.
Reaction Conditions: The reaction typically involves the use of an alkylating reagent, such as 2-chloro-6-fluorobenzyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the benzothieno triazine core structure.
Final Steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl group, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways: It can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
相似化合物的比较
3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can be compared with other similar compounds:
Similar Compounds: Compounds like 2-chloro-6-fluorobenzyl chloride, benzothiophene derivatives, and triazine-based molecules share structural similarities.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound give it distinct chemical and biological properties, making it valuable for research and industrial applications.
属性
分子式 |
C17H15ClFN3OS |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
3-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C17H15ClFN3OS/c1-9-5-6-10-14(7-9)24-16-15(10)17(23)22(21-20-16)8-11-12(18)3-2-4-13(11)19/h2-4,9H,5-8H2,1H3 |
InChI 键 |
YWVLAQHEGIKAFI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026800.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15026816.png)
![(5E)-3-ethyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15026817.png)
![(3Z)-1-benzyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15026820.png)
![N-[2-[[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]amino]ethyl]acetamide](/img/structure/B15026846.png)

![N-(4-bromophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15026853.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026854.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B15026861.png)
![N-cyclohexyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide](/img/structure/B15026865.png)
![(2E)-2-cyano-N-cyclohexyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026872.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15026890.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B15026892.png)
